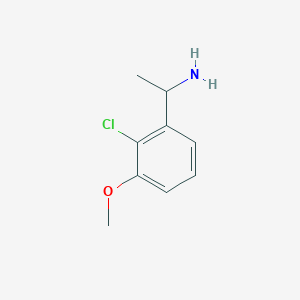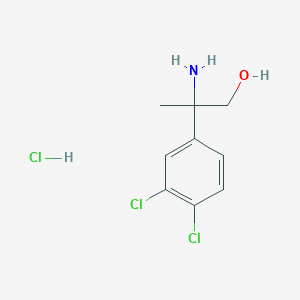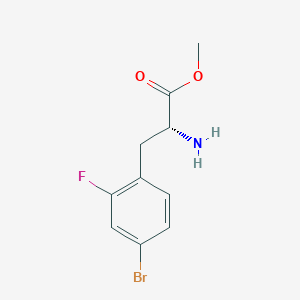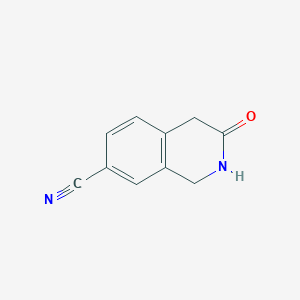
(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-methylphenyl)propan-1-amine: is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group at the ortho position relative to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques, such as crystallization with a chiral resolving agent or chiral chromatography, to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to achieve higher yields and purity.
Automated Chiral Resolution: Implementing automated chiral resolution systems to streamline the separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Binding Studies: Used in receptor binding studies to understand its interaction with biological targets.
Medicine
Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Drug Development: Explored for its potential therapeutic applications in drug development.
Industry
Specialty Chemicals: Utilized in the production of specialty chemicals for various industrial applications.
Material Science: Investigated for its potential use in material science for the development of new materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5-Fluoro-2-methylphenyl)propan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(5-Fluoro-2-methylphenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
Chirality: The ®-enantiomer exhibits unique chiral properties that can lead to different biological activities compared to its (S)-enantiomer.
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it distinct from non-fluorinated analogs.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
DOQFVLMRSNRSIZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)F)C)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


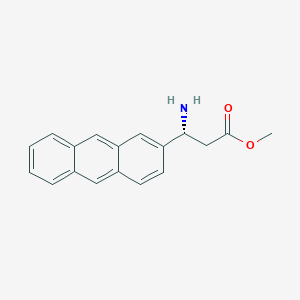
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
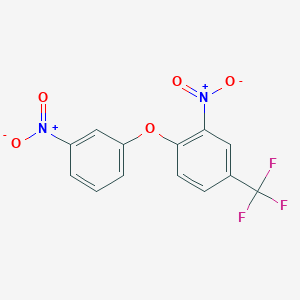
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)


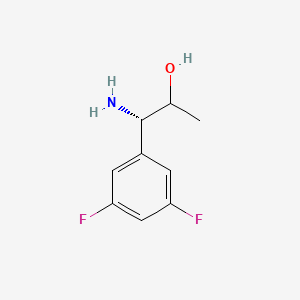

![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
